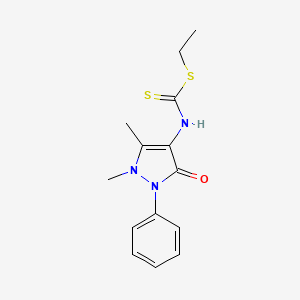

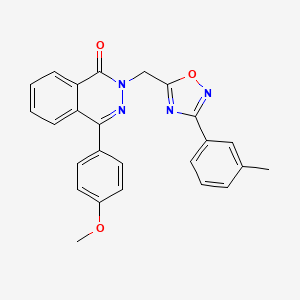

![molecular formula C23H23N5O3 B2813430 4-benzyl-N-cyclopentyl-2-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105231-34-2](/img/structure/B2813430.png)

4-benzyl-N-cyclopentyl-2-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-benzyl-N-cyclopentyl-2-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a cyclopentyl group, a triazolo ring, and a quinazoline ring . These structural features suggest that it might have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzyl and cyclopentyl groups are likely to provide steric bulk, while the triazolo and quinazoline rings could contribute to the compound’s electronic properties .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of its various functional groups. For example, the benzylic position is known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For instance, the presence of multiple rings and functional groups could influence its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

- The synthesis of quinazoline and triazoloquinazoline derivatives involves various chemical reactions, showcasing the versatility and reactivity of these compounds. For instance, reactions of anthranilamide with isocyanates have led to new facile syntheses of oxazolo and oxazino quinazolines, highlighting innovative pathways in heterocyclic chemistry (Chern et al., 1988). Similarly, the synthesis of novel triazoloquinazoline derivatives explores the reactivity of these compounds with various nucleophiles, providing insights into their chemical properties and potential applications (Ahmed et al., 2014).

Antimicrobial Activities

- Several studies have investigated the antimicrobial properties of triazoloquinazoline derivatives. Novel 1H-1,2,3-triazole-4-carboxamides, including triazolo[1,5-a]quinazoline carboxamides, have demonstrated antimicrobial activities against primary pathogens like Escherichia coli and Staphylococcus aureus, suggesting their potential as antimicrobial agents (Pokhodylo et al., 2021).

Analgesic Activity

- The analgesic properties of pyrazoles and triazoles bearing a quinazoline moiety have been explored, with some derivatives showing significant analgesic activity. This research opens up possibilities for the development of new pain management drugs (Saad et al., 2011).

Anti-tumor Activities

- Compounds related to triazoloquinazolines have shown potent anti-tumor cytotoxic activity in vitro, targeting various human cancer cell lines. This suggests their potential application in cancer therapy, highlighting the need for further studies to explore their efficacy and mechanisms of action (Ahmed et al., 2014).

Antihypertensive Activity

- Novel triazoloquinazolin-9-ones have been synthesized and evaluated for their antihypertensive activity using spontaneously hypertensive rats, demonstrating significant effects. This research indicates the potential of these compounds in developing new treatments for hypertension (Alagarsamy & Pathak, 2007).

Direcciones Futuras

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. Such studies could provide valuable insights into the compound’s potential applications in various fields .

Propiedades

IUPAC Name |

4-benzyl-N-cyclopentyl-2-methyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O3/c1-26-23(31)28-19-13-16(20(29)24-17-9-5-6-10-17)11-12-18(19)21(30)27(22(28)25-26)14-15-7-3-2-4-8-15/h2-4,7-8,11-13,17H,5-6,9-10,14H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKMCYMPPEBSFIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N2C3=C(C=CC(=C3)C(=O)NC4CCCC4)C(=O)N(C2=N1)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzyl-N-cyclopentyl-2-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

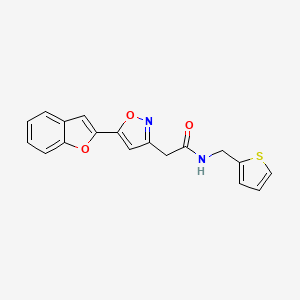

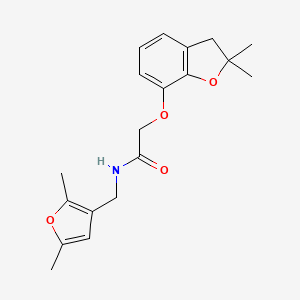

![(E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2813347.png)

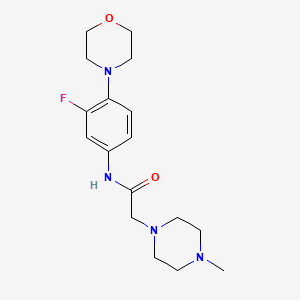

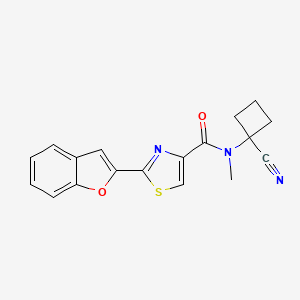

![1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2813349.png)

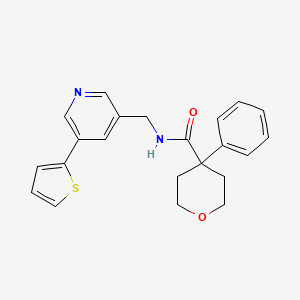

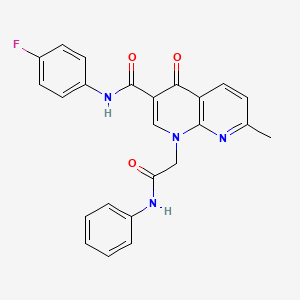

![2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid](/img/structure/B2813350.png)

![2-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2813360.png)

![1-(4-fluorophenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2813365.png)

![6-(2-amino-1,3-thiazol-4-yl)-5-methyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2813367.png)